

A Spectroscopic Dive into Nitrobenzoic Acid Isomers: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: *2-Methyl-4-nitrobenzoic acid*

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A detailed spectroscopic comparison of 2-, 3-, and 4-nitrobenzoic acid is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their distinguishing features using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data.

The positional isomerism of the nitro group on the benzoic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of 2-, 3-, and 4-nitrobenzoic acid. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide summarizes key quantitative spectroscopic data and provides generalized experimental protocols for their acquisition.

Data Presentation: A Spectroscopic Snapshot

The following tables provide a comparative summary of the key spectroscopic data for the three nitrobenzoic acid isomers.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	2-Nitrobenzoic Acid (cm ⁻¹)	3-Nitrobenzoic Acid (cm ⁻¹)	4-Nitrobenzoic Acid (cm ⁻¹)
Carboxylic Acid	O-H stretch	~3000 (broad)	~3000 (broad)	~3000 (broad)
Carboxylic Acid	C=O stretch	~1700	~1700	~1700
Nitro Group	Asymmetric NO ₂ stretch	~1530	~1550	~1550
Nitro Group	Symmetric NO ₂ stretch	~1350	~1350	~1350

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

Proton	2-Nitrobenzoic Acid (δ, ppm)	3-Nitrobenzoic Acid (δ, ppm)	4-Nitrobenzoic Acid (δ, ppm)
H-2	-	~8.7	~8.3
H-3	~7.79	-	~8.15
H-4	~7.89	~8.4	-
H-5	~7.81	~7.8	~8.15
H-6	~8.01	~8.3	~8.3

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

Carbon	2-Nitrobenzoic Acid (δ , ppm)	3-Nitrobenzoic Acid (δ , ppm)	4-Nitrobenzoic Acid (δ , ppm)
C-1	130.3	132.0	136.9
C-2	147.9	125.1	131.1
C-3	124.2	148.2	124.2
C-4	133.5	130.3	150.5
C-5	129.1	135.8	124.2
C-6	131.8	127.8	131.1
C=O	165.7	165.5	166.3

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)[1]

Isomer	λ_{max} (nm)
2-Nitrobenzoic Acid	~215, ~275
3-Nitrobenzoic Acid	~215, ~260
4-Nitrobenzoic Acid	~268

Note: The λ_{max} values can be solvent-dependent.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the nitrobenzoic acid isomers.

Methodology:

- Sample Preparation: Solid samples of the nitrobenzoic acid isomers are prepared as KBr (potassium bromide) pellets. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the atoms in the nitrobenzoic acid isomers.

Methodology:

- Sample Preparation: A small amount (typically 5-10 mg) of the nitrobenzoic acid isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher for ¹H).
- Data Acquisition:
 - ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.
 - ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

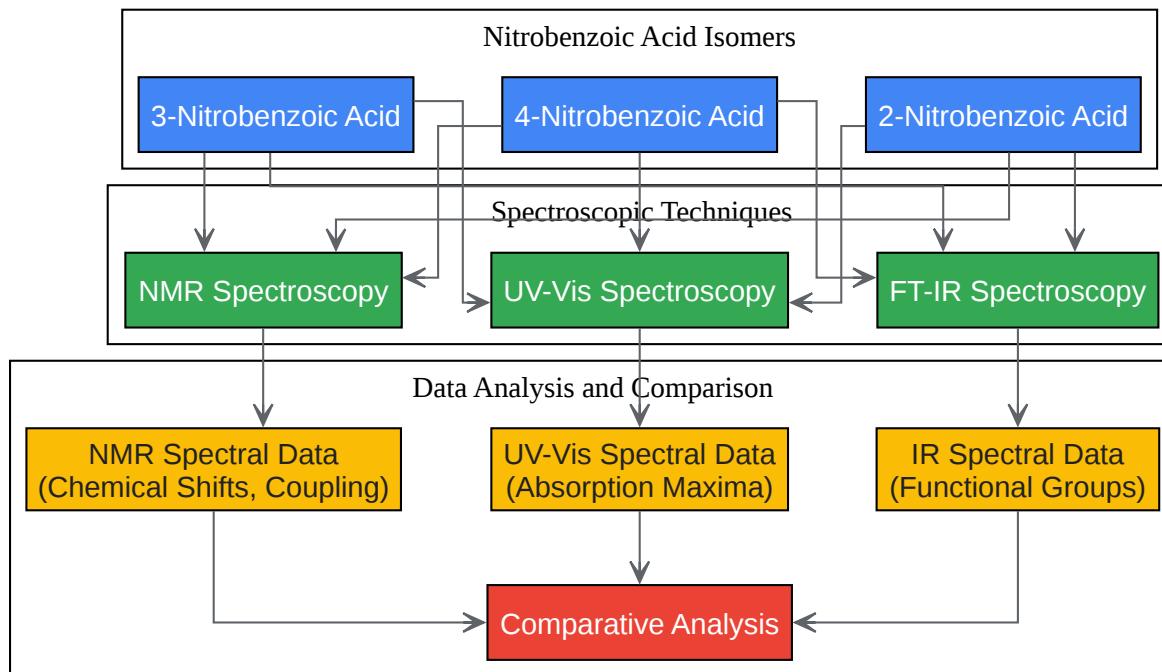
Objective: To investigate the electronic transitions within the nitrobenzoic acid isomers.

Methodology:

- Sample Preparation: Stock solutions of each nitrobenzoic acid isomer are prepared by dissolving a known mass of the compound in a suitable solvent (e.g., ethanol).[1] These solutions are then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument.
- Instrumentation: A UV-Vis spectrophotometer.[1]
- Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a quartz cuvette.[1] A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectra.[1]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.



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Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.

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References

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